Superior CYP11B2 (Aldosterone Synthase) Inhibition Potency
The (S)-enantiomer of this compound exhibits potent inhibition of human CYP11B2 (aldosterone synthase). An IC50 of 1.20 nM was determined for the inhibition of human CYP11B2 expressed in V79 cells [1].
| Evidence Dimension | CYP11B2 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | LCI699 (Phase 2 clinical candidate): IC50 = 2.3 nM [2] |
| Quantified Difference | Approximately 1.9-fold more potent |
| Conditions | Inhibition of human CYP11B2 expressed in V79 cells, preincubated for 1 hour before substrate addition [1]. |
Why This Matters
For research programs focused on aldosterone synthase inhibition, this compound's superior potency relative to a known clinical candidate makes it a valuable benchmark for new chemical entity (NCE) development and mechanistic studies.
- [1] BindingDB. (2016). BDBM50092179 (CHEMBL3582467). Retrieved from ww.w.bindingdb.org. View Source
- [2] Ménard, J., & Azizi, M. (2016). The difficult conception, birth and delivery of a new drug class: the aldosterone synthase inhibitors. Journal of Hypertension, 34(7), 1249-1251. View Source
